![molecular formula C16H16F3N3O B10888575 4-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10888575.png)
4-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrimidine ring.
Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the intermediate compound.
Incorporation of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(METHYL)PYRIMIDINE
- 4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(CHLORO)PYRIMIDINE
- 4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(BROMO)PYRIMIDINE
Uniqueness
4-(3-METHOXYPHENYL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H16F3N3O |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16F3N3O/c1-23-12-6-4-5-11(9-12)13-10-14(16(17,18)19)21-15(20-13)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3 |
InChI Key |
VDSUTYXCQOAVPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.